molecular formula C19H22N2O4S B2591729 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 887861-47-4

3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2591729
CAS No.: 887861-47-4
M. Wt: 374.46
InChI Key: PKOWBNQDZINEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide ( 887861-47-4) is a synthetic small molecule with a molecular formula of C 19 H 22 N 2 O 4 S and a molecular weight of 374.5 g/mol . This benzamide derivative features a complex structure that integrates a 3-methoxybenzamide group linked to a pyrrolidine ring, which is further modified by a phenylsulfonyl moiety . Compounds with benzamide and sulfonyl scaffolds are of significant interest in medicinal chemistry and drug discovery research. Structurally related sulfamoyl benzamide derivatives have been investigated for their potential to selectively target various receptors and have been explored in the context of treating a wide range of conditions, including pain, inflammatory diseases, neurodegenerative disorders, and as potential modulators of the endocannabinoid system . The presence of the sulfonyl group adjacent to the pyrrolidine nitrogen is a key structural feature that can influence the molecule's conformation and its interaction with biological targets. Researchers can utilize this compound as a valuable chemical intermediate or as a pharmacological probe for studying receptor-ligand interactions, signal transduction pathways, and for the development of novel therapeutic agents. Its structure suggests potential for use in high-throughput screening assays and in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-9-5-7-15(13-17)19(22)20-14-16-8-6-12-21(16)26(23,24)18-10-3-2-4-11-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOWBNQDZINEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Phenylsulfonyl Group: This step often involves the reaction of the pyrrolidine derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Moiety: The final step involves coupling the intermediate with 3-methoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Basic Information

  • IUPAC Name : 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
  • Molecular Formula : C23H30N2O3S
  • Molecular Weight : 414.57 g/mol

Structural Characteristics

The compound features a methoxy group, a benzamide moiety, and a pyrrolidine ring substituted with a phenylsulfonyl group, contributing to its unique pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of compounds containing the phenylsulfonyl group exhibit significant antitumor activity. For instance, compounds similar to 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide have been shown to inhibit the proliferation of cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

Research has demonstrated that compounds with similar structures possess antimicrobial properties. The presence of the pyrrolidine ring may enhance the compound's ability to penetrate bacterial membranes, making it effective against various bacterial strains .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. The pyrrolidine moiety is often associated with activity at neurotransmitter receptors, which may lead to effects on mood and cognition. Preliminary studies indicate that such compounds could be explored for their potential in treating neurological disorders .

Data Tables

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive bacteria
NeuropharmacologicalPotential for mood enhancement

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzamide compounds and tested their efficacy against various cancer cell lines. One derivative demonstrated a significant reduction in cell viability at low concentrations, indicating strong antitumor potential .

Case Study 2: Antimicrobial Activity

A research team evaluated the antimicrobial properties of sulfonamide derivatives against common bacterial pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 3: Neuropharmacological Assessment

A preclinical study investigated the effects of pyrrolidine-based compounds on animal models of anxiety and depression. The findings suggested that these compounds could modulate neurotransmitter levels, leading to anxiolytic and antidepressant-like effects .

Mechanism of Action

The mechanism by which 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group could play a role in binding to specific sites, while the methoxy and benzamide groups might influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name Key Substituents/Features Pharmacological Relevance Reference
3-Methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide - 3-Methoxybenzamide
- Pyrrolidin-2-ylmethyl with phenylsulfonyl
Potential kinase/GPCR modulation
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide - Ethylsulfonyl group
- Amino substituent at position 4
Solubility studies; medicinal chemistry
4-[[5-[(2R)-2-Methyl-4,4,4-Trifluorobutylcarbamoyl]-1-Methylindol-3-Yl]Methyl]-3-Methoxy-N-[(2-Methylphenyl)Sulfonyl]Benzamide - Trifluorobutylcarbamoyl group
- Indole-methyl substituent
Leukotriene D4/E4 antagonist (oral activity)
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide - Imidazopyrazine core
- Pyridinyl substituent
BTK inhibitor (kinase-targeted therapy)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - Hydroxy-dimethyl ethyl group
- No sulfonyl moiety
Metal-catalyzed C–H bond functionalization

Pharmacological and Physicochemical Comparisons

In contrast, the methylphenylsulfonyl group in ’s compound contributes to leukotriene antagonism, suggesting sulfonyl groups paired with hydrophobic substituents may optimize receptor binding .

Pyrrolidine Modifications :

  • The pyrrolidin-2-ylmethyl linker in the target compound differs from analogues like ’s BTK inhibitor, which incorporates an imidazopyrazine-pyrrolidine hybrid. This structural divergence likely alters kinase selectivity .

Aromatic Core Variations :

  • Methoxy-substituted benzamides (e.g., target compound, ) are common in medicinal chemistry for balancing lipophilicity and hydrogen-bonding capacity. The 3-methoxy position in the target compound may sterically hinder interactions compared to 4-substituted analogues .

Biological Activity :

  • While ’s compound targets BTK for inflammatory/oncological applications, the target compound’s lack of a pyridinyl or imidazopyrazine group suggests divergent biological targets, possibly GPCRs or other kinases .

Biological Activity

3-Methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a methoxy group, a pyrrolidine moiety, and a phenylsulfonyl group, which contribute to its unique biological activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

Property Value
Molecular FormulaC21H25N3O5S
Molecular Weight431.5 g/mol
IUPAC NameN-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide
InChI KeyRKGPNBISKNJHRG-UHFFFAOYSA-N

The structure includes a methoxy group that enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes.

The biological activity of 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenylsulfonyl group may serve as a key interaction site, influencing the compound's pharmacodynamics. The pyrrolidine ring enhances binding affinity and selectivity for these targets, which could lead to varied therapeutic effects.

Neuroleptic Activity

Research indicates that compounds with similar structures exhibit neuroleptic activity. For instance, benzamides have been evaluated for their effects on apomorphine-induced stereotyped behavior in animal models. A study found that certain benzamide derivatives showed significant inhibitory effects on such behaviors, suggesting potential applications in treating psychosis and related disorders . The specific activity of 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide in this context remains to be fully elucidated.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . The unique functional groups in 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide may enhance its efficacy against specific cancer types.

Case Studies and Research Findings

  • Neuroleptic Evaluation : A study assessing various benzamide derivatives found that modifications to the structure significantly influenced their neuroleptic potency. Compounds similar to 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide demonstrated enhanced activity compared to traditional neuroleptics like haloperidol .
  • Anticancer Studies : In vitro studies on related compounds revealed that they could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through ROS-mediated pathways . The implications for 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide suggest it may possess similar properties warranting further investigation.

Q & A

Basic: What analytical techniques are critical for confirming the structural integrity of 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide?

Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the positions of methoxy, phenylsulfonyl, and pyrrolidine substituents by analyzing chemical shifts and splitting patterns (e.g., methoxy groups typically resonate at δ 3.3–3.8 ppm) .
  • Infrared Spectroscopy (IR): Identifies functional groups like amide C=O (~1650–1680 cm⁻¹) and sulfonyl S=O (~1150–1350 cm⁻¹) .
  • Mass Spectrometry (ESI-MS or HRMS): Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95% by area under the curve) and identifies impurities from reaction intermediates .

Basic: What synthetic strategies are employed to prepare this compound, and how do reaction conditions influence yield?

Answer:
Key steps involve:

  • Amide Coupling: Use of coupling agents like HATU or EDCI with DMF as a solvent to link the benzamide and pyrrolidine moieties. Pyridine or Et₃N is often added to scavenge HCl .
  • Sulfonylation: Reaction of pyrrolidine with phenylsulfonyl chloride in dichloromethane (DCM) at 0–25°C, with yields optimized by controlling stoichiometry (1.2–1.5 eq. sulfonyl chloride) .
  • Protection/Deprotection: Temporary protection of reactive amines (e.g., using TIPSCl or benzyl groups) prevents side reactions during multi-step syntheses .
    Critical Factors: Temperature control during sulfonylation avoids over-reaction, while excess coupling agents (1.5 eq.) improve amide bond formation efficiency .

Basic: How is the biological activity of this compound evaluated in vitro?

Answer:
Standard assays include:

  • Receptor Binding Studies: Radioligand displacement assays (e.g., for neurokinin or P2X7 receptors) using cell membranes expressing target receptors. IC₅₀ values are calculated via competitive binding curves .
  • Calcium Flux Assays: FLIPR® or Fura-2-based measurements to assess receptor activation/inhibition in real time (e.g., P2X7 receptor antagonism with IC₅₀ ~18 nM in human cells) .
  • Cellular Uptake Assays: YO-PRO-1 dye uptake in macrophages to evaluate pore formation inhibition by P2X7 antagonists .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Answer:
SAR optimization involves:

  • Substituent Modification:
    • Pyrrolidine Ring: Introducing methyl or benzyl groups at the 2-position enhances blood-brain barrier penetration (e.g., YM-09151-2, a neuroleptic analog) .
    • Methoxy Group: Replacing 3-methoxy with trifluoromethyl improves metabolic stability and lipophilicity (logP optimization) .
  • Biological Testing: Compare IC₅₀ values across analogs in receptor-binding and functional assays. For example, trifluoromethyl substitution increased P2X7 antagonist potency by 10-fold in rat models .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like the P2X7 receptor ATP-binding pocket .

Advanced: What experimental designs address discrepancies in potency between human and rodent models?

Answer:
Species-specific discrepancies (e.g., 29 nM IC₅₀ in human P2X7 vs. 980 nM in rat) require:

  • Chimeric Receptor Studies: Replace rat P2X7 extracellular domains with human sequences to isolate binding region differences .
  • Cross-Species Pharmacokinetics: Compare plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability in liver microsomes from both species .
  • In Vivo Bridging Studies: Dose adjustments based on allometric scaling (e.g., body surface area normalization) in rodent pain models (e.g., carrageenan-induced edema) .

Advanced: How can mechanistic studies elucidate the compound’s role in modulating inflammatory pathways?

Answer:

  • Cytokine Profiling: ELISA or multiplex assays (Luminex) measure IL-6, TNF-α, and IL-1β suppression in LPS-stimulated macrophages .
  • Transcriptomics: RNA-seq identifies downstream genes (e.g., NLRP3 inflammasome components) regulated by P2X7 receptor inhibition .
  • Knockout Models: Compare compound efficacy in wild-type vs. P2X7⁻/⁻ mice to confirm target specificity .

Advanced: What strategies mitigate off-target effects during preclinical development?

Answer:

  • Selectivity Screening: Profile the compound against a panel of 100+ receptors/enzymes (e.g., CEREP or Eurofins panels) to identify unintended interactions .
  • Metabolite Identification: LC-MS/MS detects reactive metabolites (e.g., quinone imines) that may cause hepatotoxicity .
  • Dose Titration in Chronic Models: Use collagen-induced arthritis models to establish a therapeutic index (e.g., ED₅₀ vs. LD₅₀) .

Advanced: How can pharmacokinetic challenges (e.g., poor oral bioavailability) be addressed?

Answer:

  • Prodrug Design: Introduce ester or phosphate groups on the methoxy moiety to enhance solubility .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles for sustained release and improved CNS delivery .
  • Permeability Assays: Caco-2 cell monolayers assess intestinal absorption, with Papp values >1×10⁻⁶ cm/s indicating adequate bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.